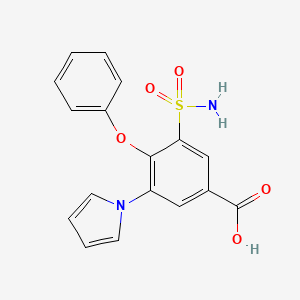
4-Phenoxy-3-(1H-pyrrol-1-yl)-5-sulfamoylbenzoic acid
説明
4-Phenoxy-3-(1H-pyrrol-1-yl)-5-sulfamoylbenzoic acid is a useful research compound. Its molecular formula is C17H14N2O5S and its molecular weight is 358.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-Phenoxy-3-(1H-pyrrol-1-yl)-5-sulfamoylbenzoic acid (CAS Number: 67641-46-7) is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, toxicological profile, and implications for therapeutic applications.
Basic Information
| Property | Value |
|---|---|
| Common Name | This compound |
| Molecular Formula | CHNOS |
| Molecular Weight | 358.37 g/mol |
| CAS Number | 67641-46-7 |
The compound's structure includes a phenoxy group and a pyrrole moiety, which are known to influence its biological interactions.
Toxicological Profile
An in silico study investigated the toxicological effects of structurally related compounds, highlighting several key findings:
- Toxicity Mechanisms : The study identified pathways such as apoptosis and neuroendocrine disruption associated with toxicity. Compounds with high gastrointestinal absorption and the ability to cross the blood-brain barrier were particularly concerning due to their potential adverse effects on neurological health .
- Metabolite Toxicity : Metabolites resulting from Phase II reactions demonstrated varying degrees of toxicity, with some exhibiting higher binding affinity to cytochrome P450 enzymes, which are crucial for drug metabolism .
Case Studies
While direct case studies on this compound are sparse, insights can be drawn from related research:
- Impurities in Pharmaceuticals : This compound has been identified as an impurity in piretanide, a loop diuretic. Understanding impurities is essential for assessing drug safety and efficacy .
- Structure-Activity Relationship (SAR) : Investigations into structurally similar compounds have elucidated how modifications can enhance or mitigate biological activity, providing a framework for future research on this compound.
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential areas for investigation include:
- Experimental Validation : Conducting laboratory experiments to confirm in silico predictions regarding pharmacological effects and toxicity.
- Therapeutic Applications : Exploring the compound's potential use in treating infections or inflammatory conditions based on its antimicrobial and anti-inflammatory properties.
特性
IUPAC Name |
4-phenoxy-3-pyrrol-1-yl-5-sulfamoylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S/c18-25(22,23)15-11-12(17(20)21)10-14(19-8-4-5-9-19)16(15)24-13-6-2-1-3-7-13/h1-11H,(H,20,21)(H2,18,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPSPCBVICASHAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30512207 | |
| Record name | 4-Phenoxy-3-(1H-pyrrol-1-yl)-5-sulfamoylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30512207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67641-46-7 | |
| Record name | 4-Phenoxy-3-(1H-pyrrol-1-yl)-5-sulfamoylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30512207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














